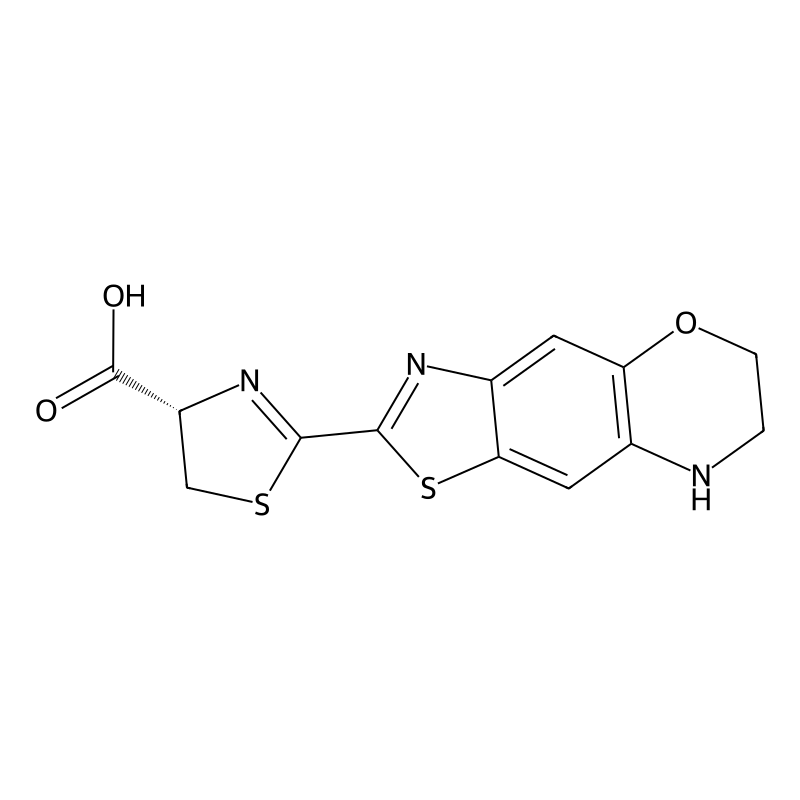CycLuc3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
CycLuc3 is a synthetic luciferin compound that has been developed as an alternative to the natural luciferin, D-luciferin, used in bioluminescence assays. It is designed to enhance the efficiency and brightness of light emission when catalyzed by luciferase enzymes. CycLuc3 belongs to a class of compounds known as aminoluciferins, which have been engineered to extend the emission spectrum into the near-infrared region, making them particularly useful for in vivo imaging applications. The structural modifications in CycLuc3 allow it to exhibit improved stability and a higher quantum yield compared to traditional luciferins, thereby facilitating more sensitive detection in biological systems .
The primary reaction involving CycLuc3 is its enzymatic oxidation by luciferase, which catalyzes the conversion of CycLuc3 into an excited state that emits light. The reaction can be summarized in two main steps:
- Adenylation: CycLuc3 is first adenylated by the luciferase enzyme, forming a luciferyl adenylate intermediate.
- Oxidation: This intermediate undergoes oxidation, leading to the formation of oxyluciferin in an excited state, which subsequently emits a photon as it relaxes to its ground state.
CycLuc3 exhibits significant biological activity due to its role as a substrate for luciferase enzymes. Its ability to generate light upon enzymatic reaction makes it valuable for various applications in molecular biology and biochemistry:
- Bioluminescent Imaging: CycLuc3 is used in live-cell imaging and tracking biological processes due to its enhanced brightness and stability.
- Reporter Assays: It serves as a reporter molecule in gene expression studies, allowing researchers to monitor cellular activities with high sensitivity.
- Drug Discovery: The compound's luminescent properties are exploited in high-throughput screening assays to evaluate potential drug candidates .
The synthesis of CycLuc3 involves several key steps:
- Starting Materials: The synthesis begins with commercially available precursors such as 6'-aminoluciferin.
- Chemical Modifications: Various chemical modifications are applied to enhance the compound's properties, including structural changes that improve solubility and stability.
- Purification: After synthesis, CycLuc3 is purified using techniques such as chromatography to obtain a high-purity product suitable for biological applications.
Specific methods for synthesizing CycLuc3 can be found in patent literature, which outlines detailed procedures and conditions used during the synthesis process .
CycLuc3 has several notable applications:
- In Vivo Imaging: Its near-infrared emission allows for deeper tissue penetration and reduced background fluorescence, making it ideal for imaging applications in living organisms.
- Biological Research: Used extensively in studies involving gene expression and protein interactions due to its sensitivity and reliability.
- Diagnostics: Potential applications in medical diagnostics where bioluminescence can be harnessed for detecting specific biomarkers or disease states .
Studies on CycLuc3 have focused on its interactions with various luciferases and other biomolecules:
- Enzyme Kinetics: Research has shown that CycLuc3 can be effectively utilized by various mutant forms of luciferase, demonstrating its versatility as a substrate.
- Comparative Studies: Interaction studies often compare CycLuc3 with other luciferins like D-luciferin and CycLuc2, highlighting differences in reaction rates and light output under similar conditions .
CycLuc3 is part of a broader family of synthetic luciferins that have been developed for enhanced bioluminescence. Similar compounds include:
| Compound | Description | Unique Features |
|---|---|---|
| D-luciferin | Natural substrate for firefly luciferase | Widely used but has limitations in stability |
| CycLuc2 | Another synthetic analog with improved properties | Offers better stability but less brightness than CycLuc3 |
| Aminoluciferins | A class of compounds designed for near-infrared emission | Extended emission spectrum compared to D-luciferin |
CycLuc3 stands out due to its superior brightness and stability compared to both D-luciferin and other synthetic analogs like CycLuc2, making it particularly valuable for advanced imaging techniques .
Purity
Exact Mass
Appearance
Storage
Dates
2: Houssiau FA, Vasconcelos C, D'Cruz D, Sebastiani GD, Garrido Ed Ede R, Danieli MG, Abramovicz D, Blockmans D, Mathieu A, Direskeneli H, Galeazzi M, Gül A, Levy Y, Petera P, Popovic R, Petrovic R, Sinico RA, Cattaneo R, Font J, Depresseux G, Cosyns JP, Cervera R. Immunosuppressive therapy in lupus nephritis: the Euro-Lupus Nephritis Trial, a randomized trial of low-dose versus high-dose intravenous cyclophosphamide. Arthritis Rheum. 2002 Aug;46(8):2121-31. PubMed PMID: 12209517.








